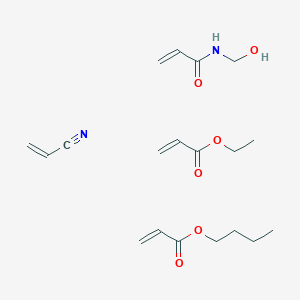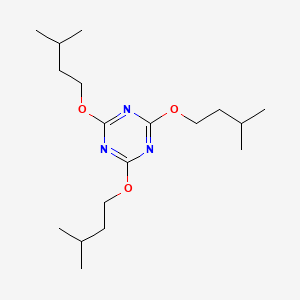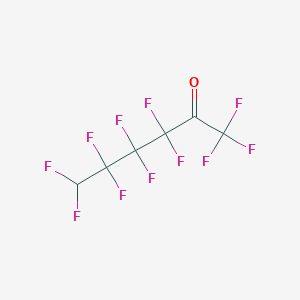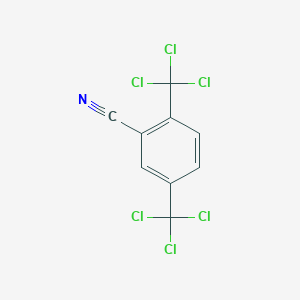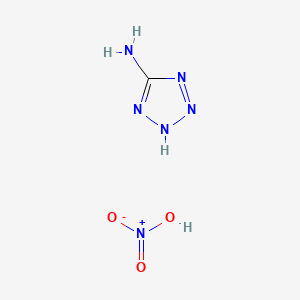
5-Aminotetrazole nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Aminotetrazole nitrate is an organic compound with the chemical formula HN₄CNH₂. It is a white solid that can be obtained in both anhydrous and hydrated forms. The compound is known for its high nitrogen content and is used in various applications, including gas-generating systems and energetic materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Aminotetrazole can be synthesized through the action of nitrous acid on aminoguanidine, a method first reported by Johannes Thiele in 1892 . Another synthesis involves the reaction between cyanamide and hydrazoic acid, as published by Arthur Hantzsch in 1901 . To avoid direct handling of hydrazoic acid, a mixture of sodium azide and hydrochloric acid can be used to give the monohydrate at a 73% yield . In a more efficient one-pot synthesis, cyanamide is treated with hydrazine hydrochloride to give aminoguanidine hydrochloride, which is then diazotized and cyclized to produce the anhydrous product in a 74% yield .
Industrial Production Methods: Industrial production methods for 5-aminotetrazole nitrate typically involve batch reactions at elevated temperatures. For example, reacting 5-aminotetrazole with an acid and sodium nitrite in water can produce various salts of 5-nitrotetrazolate . This method is efficient and controllable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Aminotetrazole undergoes various chemical reactions, including oxidation, reduction, and substitution. It is prone to decomposition to nitrogen gas (N₂) due to its high nitrogen content .
Common Reagents and Conditions: Common reagents used in reactions with 5-aminotetrazole include oxidizers like potassium superoxide, which can oxidize 5-aminotetrazole to 5-nitrotetrazole in a single-pot synthesis . Other reagents include acids like nitric acid, sulfuric acid, and hydrochloric acid, which are used in batch reactions to produce different salts of 5-nitrotetrazolate .
Major Products: The major products formed from reactions involving 5-aminotetrazole include 5-nitrotetrazole and its various salts. These products are often used in energetic materials and gas-generating systems .
Wissenschaftliche Forschungsanwendungen
5-Aminotetrazole nitrate has a wide range of scientific research applications. In chemistry, it is used as a synthon for multicomponent reactions and as a ligand in coordination complexes . In biology and medicine, its high nitrogen content makes it useful in gas-generating systems, such as airbags and blowing agents . In industry, it is used in the production of energetic materials, including explosives and propellants .
Wirkmechanismus
The mechanism of action of 5-aminotetrazole nitrate involves its decomposition to nitrogen gas (N₂). This decomposition is facilitated by the high nitrogen content of the compound, which makes it prone to releasing nitrogen gas under certain conditions . The molecular targets and pathways involved in this process include the tetrazole ring, which undergoes pyrolysis to produce nitrogen gas .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 5-aminotetrazole nitrate include guanidinium-5-aminotetrazolate and other high-nitrogen tetrazole derivatives . These compounds share similar properties, such as high nitrogen content and applications in energetic materials.
Uniqueness: What sets this compound apart from other similar compounds is its high nitrogen content and its ability to decompose to nitrogen gas efficiently. This makes it particularly useful in gas-generating systems and energetic materials .
Eigenschaften
CAS-Nummer |
43146-62-9 |
|---|---|
Molekularformel |
CH4N6O3 |
Molekulargewicht |
148.08 g/mol |
IUPAC-Name |
nitric acid;2H-tetrazol-5-amine |
InChI |
InChI=1S/CH3N5.HNO3/c2-1-3-5-6-4-1;2-1(3)4/h(H3,2,3,4,5,6);(H,2,3,4) |
InChI-Schlüssel |
TVIRJXQLFRFUCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NNN=N1)N.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


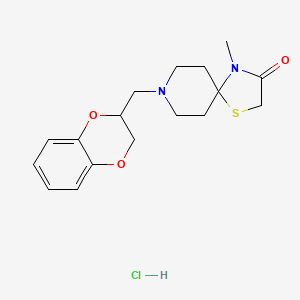
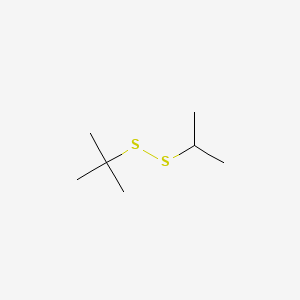
![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14671743.png)
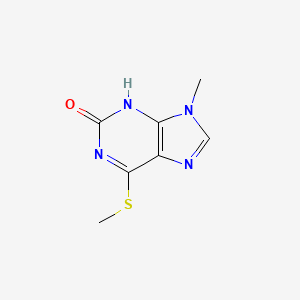

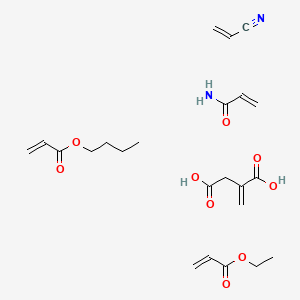
![2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl carbamimidothioate](/img/structure/B14671766.png)
![Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]-](/img/structure/B14671773.png)
